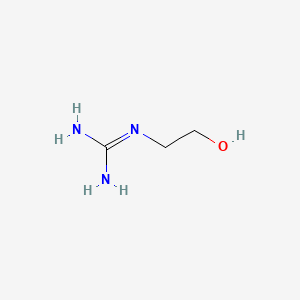

1-(2-羟乙基)胍

描述

Synthesis Analysis

The synthesis of guanidine derivatives, including those similar to "1-(2-Hydroxyethyl)guanidine," often involves innovative approaches to enhance efficiency and yield. Recent studies have developed one-pot synthesis methods directly from isothiocyanate using desulfurizing agents under mild conditions, highlighting advancements in guanidine synthesis techniques that could be applicable to "1-(2-Hydroxyethyl)guanidine" (Srisa et al., 2019).

Molecular Structure Analysis

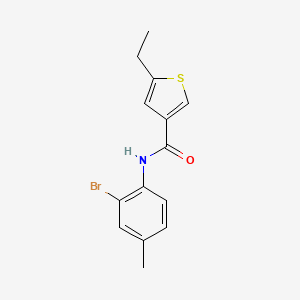

The molecular structure of guanidine derivatives, including "1-(2-Hydroxyethyl)guanidine," is crucial for understanding their chemical behavior and properties. Studies have utilized X-ray crystallography and spectroscopic methods to determine the structural configurations of guanidine compounds, providing insights into their molecular geometries and electronic structures (Göbel & Klapötke, 2007).

Chemical Reactions and Properties

Guanidine derivatives participate in various chemical reactions due to their reactive functional groups. Research has explored the reactivity of guanidine compounds with phenolates, leading to hydroxylation reactions reminiscent of enzyme-like activity (Herres‐Pawlis et al., 2009). Such studies contribute to understanding the chemical behavior of "1-(2-Hydroxyethyl)guanidine" in various environments.

Physical Properties AnalysisThe physical properties of guanidine derivatives, including solubility, melting points, and stability, are essential for their practical applications. While specific studies on "1-(2-Hydroxyethyl)guanidine" are scarce, research on similar compounds provides a foundational understanding of how these properties might be inferred for "1-(2-Hydroxyethyl)guanidine."

Chemical Properties Analysis

The chemical properties of "1-(2-Hydroxyethyl)guanidine," such as its reactivity with different chemical agents and conditions, are derived from its functional groups and molecular structure. Studies have demonstrated the potential for guanidine derivatives to undergo various chemical transformations, including C-H amination and acetoxylation, offering insights into the versatile chemical nature of these compounds (Chi et al., 2014).

科学研究应用

药物发现中的胍啶化合物:胍啶化合物,包括像1-(2-羟乙基)胍啶这样的化合物,在药物发现中有重要应用。它们参与各种生物活性和治疗用途。这些化合物存在于天然产品、药品和化妆品成分中。它们在开发用于中枢神经系统、抗炎药物、抗糖尿病和化疗药物以及化妆品的药物中起着关键作用(Sa̧czewski & Balewski, 2013)。

胍啶衍生物的化学:胍啶衍生物展示了重要的化学反应,比如在双(μ-氧)二铜(III)络合物中对酚酚羟基化的研究。这些络合物,包括具有胍啶配位的络合物,展示了独特的反应模式,对理解类似酪氨酸酶活性的酶过程具有启发性(Herres‐Pawlis等,2009)。

抗病毒性能:简单的胍啶衍生物,包括1-(2-羟乙基)胍啶,已被研究其抗病毒性能。研究表明,这些化合物可以减少培养的哺乳动物细胞中脊髓灰质炎病毒的传染性(Loddo et al., 1962)。

与DNA的相互作用研究:胍啶化合物已被研究其与DNA的相互作用。例如,一类新型的偶氮胍啶化合物由于其与DNA的相互作用能力和在溶液中诱导颜色变化的能力,展示了作为DNA染色剂的潜力(Jamil et al., 2013)。

在生物样品处理中的应用:胍啶盐酸盐,一种相关化合物,经常用于从真核细胞中分离RNA和DNA。它在从各种组织和细胞系中快速分离染色体DNA的应用突显了它在分子生物学研究中的重要性(Bowtell, 1987)。

用于治疗应用的筛选:胍啶衍生物,包括1-(2-羟乙基)胍啶,已被广泛筛选用于治疗应用。它们具有作为神经退行性治疗选择、抗炎、抗原虫、抗HIV、化疗和抗糖尿病药物的潜力(Rauf et al., 2014)。

安全和危害

未来方向

The guanidine scaffold is present in an impressive number of naturally occurring compounds with a broad range of biological activities . The considerable number of papers dealing with the synthesis and applications of guanidine derivatives over the past decades shows their great importance in the field of chemistry and medicine . Thus, the guanidine frame is utilized in clinically used marketed drugs .

属性

IUPAC Name |

2-(2-hydroxyethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O/c4-3(5)6-1-2-7/h7H,1-2H2,(H4,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEWEVVTYBEELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195871 | |

| Record name | Guanidine, (2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyethyl)guanidine | |

CAS RN |

4353-52-0 | |

| Record name | Guanidine, (2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, (2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-5-propylfuro[3,2-g]chromen-7-one](/img/structure/B1201342.png)

![[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen phosphate](/img/structure/B1201343.png)